3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione
Overview
Description
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione, also known as DMDBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMDBP is a synthetic compound that belongs to the class of chelating agents. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione exerts its effects through chelation, which involves the formation of a complex between this compound and metal ions. This complex formation results in the removal of metal ions from the body, which can be beneficial in the treatment of heavy metal poisoning. This compound has also been found to inhibit the activity of enzymes involved in tumor growth, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have neuroprotective properties, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It also has a wide range of potential applications, making it a versatile research tool. However, this compound also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in water.
Future Directions
There are several areas of future research that could be explored with 3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione. One potential area of research is in the development of new drugs for the treatment of heavy metal poisoning. This compound has shown promise in this area, and further research could lead to the development of more effective treatments. Another potential area of research is in the development of new cancer therapies. This compound has been found to inhibit tumor growth, and further research could lead to the development of more effective treatments. Finally, this compound could be further studied for its potential applications in the treatment of neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further research in this area.
Scientific Research Applications
3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione has been widely studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. This compound has been found to have chelating properties, which can be utilized in the treatment of heavy metal poisoning. It has also been found to have potential applications in cancer therapy due to its ability to inhibit tumor growth.
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenoxy)butyl]pentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16(14(3)18)15(4)19/h7-8,10,16H,5-6,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQTIWSBWMHPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC(C(=O)C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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